2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid
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Overview
Description
2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid is a complex organic compound that features a furan ring substituted with a carboxyphenyl group and a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid typically involves the reaction of sulfur ylides with acetylenic esters. One common method includes the use of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. The reaction proceeds through a series of steps including Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium and copper can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution can be facilitated by using Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted furan derivatives .
Scientific Research Applications
2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- Furan-3-carboxylic acid
- 2,5-Dimethylfuran
Uniqueness
Compared to these similar compounds, 2-{[(2-Carboxyphenyl)sulfanyl]methyl}-5-methylfuran-3-carboxylic acid is unique due to the presence of both a carboxyphenyl group and a sulfanyl methyl group. These functional groups confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12O5S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
2-[(2-carboxyphenyl)sulfanylmethyl]-5-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C14H12O5S/c1-8-6-10(14(17)18)11(19-8)7-20-12-5-3-2-4-9(12)13(15)16/h2-6H,7H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
HMIGCRBWQUHQPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)CSC2=CC=CC=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
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